
hSMG-1 inhibitor 11j
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SMG1iは、PI3K関連キナーゼ(PIKK)SMG1のキナーゼ活性を標的にするために特別に設計された低分子阻害剤です。 SMG1は、ナンセンス媒介mRNA崩壊(NMD)経路において重要な役割を果たし、RNAヘリカーゼUPF1をリン酸化し、これは早すぎる終止コドンを含むmRNAの分解に不可欠です .
準備方法
合成経路と反応条件
SMG1iの合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。 特定の合成経路と反応条件は、機密情報であり、詳細については公表されていません。
工業生産方法
SMG1iの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。 これには、自動合成装置、厳格な品質管理対策、クロマトグラフィーや結晶化などの精製技術の使用が含まれます .
化学反応の分析
反応の種類
SMG1iは、以下を含むさまざまな化学反応を受けます。
酸化: SMG1iは特定の条件下で酸化されて、酸化された誘導体を形成できます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成された主要な生成物には、官能基が修飾されたSMG1iのさまざまな誘導体が含まれており、これらは構造活性相関の研究や化合物の特性の最適化に使用できます .
科学研究への応用
SMG1iは、以下を含むいくつかの科学研究への応用があります。
化学: SMG1キナーゼの構造と機能、およびNMD経路における役割を研究するためのツール化合物として使用されます。
生物学: mRNA監視と崩壊の分子メカニズムの理解に役立ちます。
医学: 特定の遺伝性疾患や癌など、異常なmRNA崩壊によって引き起こされる疾患における潜在的な治療応用。
科学的研究の応用
SMG1i has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of SMG1 kinase and its role in the NMD pathway.
Biology: Helps in understanding the molecular mechanisms of mRNA surveillance and decay.
Medicine: Potential therapeutic applications in diseases caused by aberrant mRNA decay, such as certain genetic disorders and cancers.
Industry: Used in the development of new drugs targeting the NMD pathway and related kinases.
作用機序
SMG1iは、SMG1のキナーゼ活性を特異的に阻害することで作用を及ぼします。 キナーゼ活性部位内のATP結合部位に結合し、UPF1のリン酸化を防ぎ、それによってNMD経路を破壊します。 この阻害は、SMG1iが他のPIKKには存在しないSMG1の活性部位のユニークな残基との相互作用によって達成されます .
類似の化合物との比較
類似の化合物
mTOR阻害剤: ラパマイシンの標的(mTOR)キナーゼを阻害する化合物。これは、PIKKファミリーのメンバーでもあります。
ATM阻害剤: DNA損傷応答に関与する別のPIKKファミリーメンバーであるアタキシア・テランジエクタシア変異(ATM)キナーゼを標的とする化合物。
ATR阻害剤: DNA複製ストレス応答において役割を果たす、アタキシア・テランジエクタシアおよびRad3関連(ATR)キナーゼを阻害する化合物.
ユニークさ
SMG1iは、他のPIKKよりもSMG1に対する高い特異性を有することが特徴です。 この特異性は、他のキナーゼには存在しないSMG1活性部位のユニークな残基に結合するように阻害剤を設計することによって達成されます。 これにより、他のPIKKの活性を損なうことなく、SMG1を選択的に阻害することができます .
類似化合物との比較
Similar Compounds
mTOR inhibitors: Compounds that inhibit the mechanistic target of rapamycin (mTOR) kinase, which is also a member of the PIKK family.
ATM inhibitors: Compounds targeting the ataxia-telangiectasia mutated (ATM) kinase, another PIKK family member involved in DNA damage response.
ATR inhibitors: Compounds that inhibit the ataxia-telangiectasia and Rad3-related (ATR) kinase, which plays a role in DNA replication stress response.
Uniqueness
SMG1i is unique in its high specificity for SMG1 over other PIKKs. This specificity is achieved through the design of the inhibitor to engage unique residues in the SMG1 active site, which are not present in other kinases. This allows for selective inhibition of SMG1 without affecting the activity of other PIKKs .
特性
IUPAC Name |
1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJBSIAXYEPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
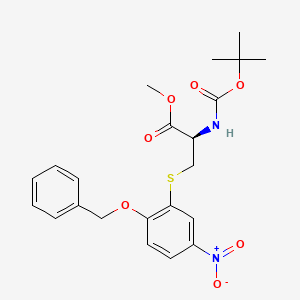
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)

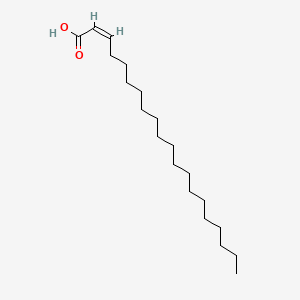

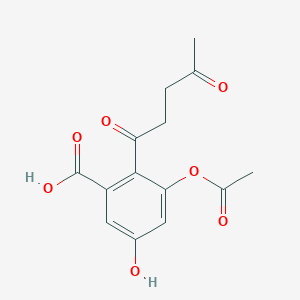
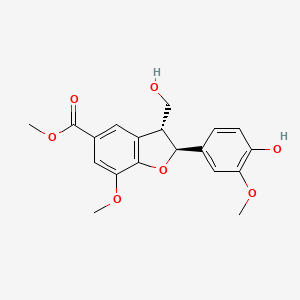
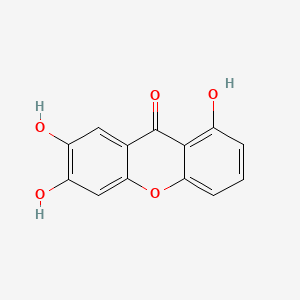
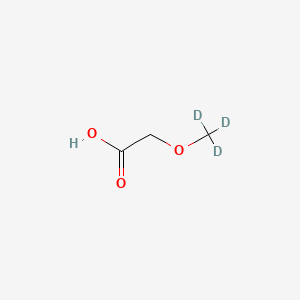
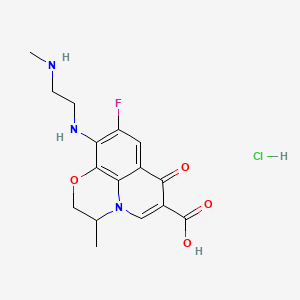
![[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B568750.png)

